3-Nitrophenylacetylene
Overview
Description
3-Nitrophenylacetylene is a chemical compound that is related to the field of organic chemistry and is characterized by the presence of a nitro group attached to a phenyl ring which is further connected to an acetylene moiety. While the provided papers do not directly discuss 3-Nitrophenylacetylene, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of compounds related to 3-Nitrophenylacetylene can be achieved through catalytic processes. For instance, nickel-catalyzed cycloadditions are used to synthesize phenylated benzotetraphenes, which involve the reaction of diphenylacetylene with linear phenylenes . Similarly, nickel complexes have been used to catalyze the polymerization of phenylacetylene, which could be a related process to the synthesis of 3-Nitrophenylacetylene .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Nitrophenylacetylene can be complex and is often determined using X-ray crystallography. For example, the structure of a diphenylacetylene nickel complex was elucidated, showing a planar coordination sphere around the nickel atom and providing details on the bond lengths within the molecule . This information can be useful in understanding the structural aspects of 3-Nitrophenylacetylene.
Chemical Reactions Analysis
Chemical reactions involving phenylacetylene derivatives can lead to various products depending on the catalyst and reaction conditions. A nickel monophosphite complex was shown to oligomerize phenylacetylene to 1,2,4-triphenylbenzene with high selectivity . This indicates that 3-Nitrophenylacetylene could potentially undergo similar oligomerization reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitrophenylacetylene can be inferred from related compounds. For instance, 3-Nitrophenylacetic acid forms a three-dimensional hydrogen-bonded framework structure, which suggests that nitro groups can significantly influence the supramolecular assembly of these compounds . Additionally, the reactivity of nitro olefins in the synthesis of 3-nitrochromans indicates that the nitro group can participate in various chemical transformations .
Scientific Research Applications
Application 1: Catalysis
- Specific Scientific Field : Catalysis
- Summary of the Application : 3-Nitrophenylacetylene is used in the field of catalysis, specifically in the selective hydrogenation process . This process involves the use of mesoporous intermetallic PtSn nanoparticles .
- Methods of Application or Experimental Procedures : The selective hydrogenation of 3-nitrophenylacetylene is used as a proof-of-concept catalytic reaction . Mesoporous intermetallic PtSn nanoparticles are used in this process . These nanoparticles are synthesized using a general concurrent template strategy .
- Results or Outcomes : The mesoporous intermetallic PtSn nanoparticles exhibited remarkably controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .
Application 2: Synthesis of Ordered Mesoporous Intermetallic Nanoparticles
- Specific Scientific Field : Nanotechnology
- Summary of the Application : 3-Nitrophenylacetylene is used in the synthesis of ordered mesoporous intermetallic nanoparticles . These nanoparticles have a desired morphology and ordered mesostructure .
- Methods of Application or Experimental Procedures : The synthesis involves a general concurrent template strategy . This strategy not only supplies a mesoporous metal seed for re-crystallization growth of atomically ordered intermetallic phases with unique atomic stoichiometry but also provides a nanoconfinement environment for nanocasting synthesis of mesoporous nanoparticles with ordered mesostructure and rhombic dodecahedral morphology under elevated temperature .
- Results or Outcomes : The mesoporous intermetallic nanoparticles exhibited controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .
Application 3: Selective Semi-Hydrogenation
- Specific Scientific Field : Catalysis
- Summary of the Application : 3-Nitrophenylacetylene is used in the selective semi-hydrogenation process . This process involves the use of a semi-encapsulated PdRh alloy heterojunction in a carbon layer .
- Methods of Application or Experimental Procedures : The catalyst delivers good selectivity and maintains high activity due to the presence of a PdRh alloy heterojunction and a semi-encapsulated structure .
- Results or Outcomes : The catalyst delivers good selectivity and maintains high activity in the selective semi-hydrogenation of 3-nitrophenylacetylene .
Application 4: Synthesis of Pt-/Pd-based Intermetallic Nanoparticles
- Specific Scientific Field : Nanotechnology
- Summary of the Application : 3-Nitrophenylacetylene is used in the synthesis of Pt-/Pd-based intermetallic nanoparticles with desired morphology and ordered mesostructure .
- Methods of Application or Experimental Procedures : The synthesis involves a general concurrent template strategy . This strategy not only supplies a mesoporous metal seed for re-crystallization growth of atomically ordered intermetallic phases with unique atomic stoichiometry but also provides a nanoconfinement environment for nanocasting synthesis of mesoporous nanoparticles with ordered mesostructure and rhombic dodecahedral morphology under elevated temperature .
- Results or Outcomes : The mesoporous intermetallic nanoparticles exhibited controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .
Application 5: Selective Hydrogenation of 4-Nitrophenylacetylene
- Specific Scientific Field : Catalysis
- Summary of the Application : 3-Nitrophenylacetylene is used in the selective hydrogenation process of 4-nitrophenylacetylene . This process involves the use of a semi-encapsulated PdRh alloy heterojunction in a carbon layer .
- Methods of Application or Experimental Procedures : The catalyst delivers good selectivity and maintains high activity due to the presence of a PdRh alloy heterojunction and a semi-encapsulated structure .
- Results or Outcomes : The catalyst delivers good selectivity and maintains high activity in the selective semi-hydrogenation of 4-nitrophenylacetylene .
Safety And Hazards
Future Directions
Future research directions could involve exploring the properties of 3-Nitrophenylacetylene in various chemical reactions and its applications in catalysis and electrocatalysis . The development of new synthesis strategies, such as the concurrent template strategy, could also be an area of future research .
properties
IUPAC Name |
1-ethynyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOQPWPDONKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062807 | |
Record name | 3-Nitrophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylacetylene | |
CAS RN |
3034-94-4 | |
Record name | 1-Ethynyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethynyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethynyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Nitrophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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